Fmoc-Arg(Pbf)-OMe
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Overview
Description
This compound is widely used in peptide synthesis due to its ability to protect specific functional groups while allowing for efficient peptide bond formation . The Fmoc group (9-fluorenylmethoxycarbonyl) is a common protecting group for the amino terminus of amino acids in solid-phase peptide synthesis, while the Pbf group (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protects the guanidino group of arginine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Arg(Pbf)-OMe involves several steps:
Esterification: The carboxyl group of arginine is esterified to form arginine methyl ester.
Protection of the Amino Group: The amino group of arginine is protected by introducing a Boc (tert-butyloxycarbonyl) group.
Protection of the Guanidino Group: The Pbf group is introduced to protect the guanidino group of arginine.
Removal of the Boc Group: The Boc group is removed to expose the amino group.
Introduction of the Fmoc Group: The Fmoc group is introduced to protect the amino group.
Industrial Production Methods
In industrial settings, the synthesis of this compound is typically carried out using automated peptide synthesizers. These machines allow for precise control of reaction conditions and the sequential addition of amino acids to a growing peptide chain. The use of automated synthesizers increases the efficiency and yield of peptide synthesis .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Arg(Pbf)-OMe undergoes several types of chemical reactions, including:
Deprotection: The Fmoc and Pbf groups can be removed under specific conditions to expose the amino and guanidino groups of arginine.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids.
Cleavage: The ester group can be cleaved to release the free carboxyl group of arginine.
Common Reagents and Conditions
Deprotection: The Fmoc group is typically removed using piperidine, while the Pbf group is cleaved using trifluoroacetic acid (TFA).
Coupling Reactions: Common reagents for coupling reactions include diisopropylcarbodiimide (DIC) and OxymaPure.
Cleavage: The ester group can be cleaved using basic conditions, such as sodium hydroxide.
Major Products
The major products formed from these reactions include free arginine, peptides containing arginine, and deprotected intermediates .
Scientific Research Applications
Fmoc-Arg(Pbf)-OMe has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Fmoc-Arg(Pbf)-OMe involves the protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino group of arginine, preventing unwanted reactions during peptide bond formation. The Pbf group protects the guanidino group, which is important for the biological activity of arginine . The removal of these protecting groups under specific conditions allows for the formation of the desired peptide .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Arg(Pbf)-OH: Similar to Fmoc-Arg(Pbf)-OMe, but with a free carboxyl group instead of a methyl ester.
Fmoc-Lys(Boc)-OH: A similar compound where lysine is protected by a Boc group instead of Pbf.
Fmoc-Ser(tBu)-OH: A similar compound where serine is protected by a tert-butyl group.
Uniqueness
This compound is unique due to its combination of protecting groups, which allows for efficient peptide synthesis while maintaining the biological activity of arginine. The methyl ester group also provides additional versatility in synthetic applications .
Properties
Molecular Formula |
C35H42N4O7S |
---|---|
Molecular Weight |
662.8 g/mol |
IUPAC Name |
methyl (2S)-5-[[amino-[(2,2,4,5,7-pentamethyl-3H-1-benzofuran-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)30-27(20)18-35(4,5)46-30)47(42,43)39-33(36)37-17-11-16-29(32(40)44-6)38-34(41)45-19-28-25-14-9-7-12-23(25)24-13-8-10-15-26(24)28/h7-10,12-15,28-29H,11,16-19H2,1-6H3,(H,38,41)(H3,36,37,39)/t29-/m0/s1 |
InChI Key |
AJHUUBFUSQKGKT-LJAQVGFWSA-N |
Isomeric SMILES |
CC1=C(C(=C(C2=C1CC(O2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OC)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1CC(O2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Origin of Product |
United States |
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